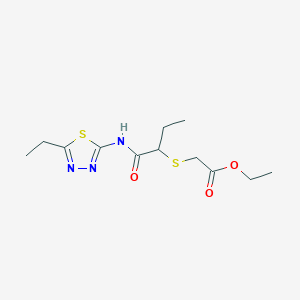

Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-1-oxobutan-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S2/c1-4-8(19-7-10(16)18-6-3)11(17)13-12-15-14-9(5-2)20-12/h8H,4-7H2,1-3H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJNCIHGHIJSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(CC)SCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate typically involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the thiadiazole ring attacks the electrophilic carbon of the bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include ethyl 2-bromoacetate, 5-ethyl-1,3,4-thiadiazol-2-amine, and a suitable base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate typically involves a multi-step process that includes the formation of thiadiazole derivatives. The compound is derived from ethyl thioacetate and 5-amino-1,3,4-thiadiazole through nucleophilic substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Antimicrobial Properties:

this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that derivatives containing the thiadiazole moiety demonstrate enhanced activity compared to standard antibiotics. For instance, compounds with similar structures have been reported to inhibit both Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity:

Research indicates that compounds related to this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several human tumor cell lines, suggesting its potential as a lead compound for cancer drug development . The mechanism of action often involves the induction of apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various thiadiazole derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Anticancer Potential

In another investigation, a series of thiadiazole derivatives were tested for their cytotoxicity against K562 leukemia cells. This compound demonstrated a dose-dependent response in inducing cell death via apoptosis. Flow cytometry analyses revealed that the compound significantly reduced cell viability at concentrations above 10 µM .

Data Tables

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) |

|---|---|---|---|

| Ethyl 2-(... | Antimicrobial | Staphylococcus aureus | <32 |

| Ethyl 2-(... | Antimicrobial | Escherichia coli | <16 |

| Ethyl 2-(... | Anticancer | K562 leukemia cells | 10 |

Mechanism of Action

The mechanism of action of Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44)

- Structure : Contains a 4-methoxybenzamido group at position 5 of the thiadiazole.

- Activity : Tested against A549, HEPG2, and MCF7 cancer cell lines but showed <10% cytotoxicity .

- Key Difference : The bulky 4-methoxybenzamido group may hinder target binding compared to the smaller ethyl group in the target compound.

Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate (Compound 1)

- Structure : 5-methyl substituent on the thiadiazole.

- Synthesis : Prepared via alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in acetone under reflux .

5-Phenylamino-1,3,4-thiadiazole Derivatives

- Structure: Features a phenylamino group at position 3.

- Synthesis: Derived from sodium monochloroacetate and a thiol intermediate .

Variations in Linker and Functional Groups

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic Acid (Compound 3b)

- Structure : Replaces thiadiazole with oxadiazole and includes a hydroxyphenyl group.

- Synthesis : Alkylation of 5-mercapto-oxadiazole with ethyl bromoacetate .

- Key Difference : The oxadiazole ring (oxygen vs. sulfur) reduces electron density, altering reactivity and hydrogen-bonding capacity compared to thiadiazoles.

Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate

Physicochemical and Pharmacokinetic Insights

- Lipophilicity :

- Ethyl substituent (target compound) > methyl (Compound 1) > hydroxyphenyl (Compound 3b).

- Solubility :

- Metabolic Stability :

- Thioether linkages resist enzymatic hydrolysis better than esters, favoring prolonged activity in the target compound .

Biological Activity

Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is recognized for its significant biological properties. Compounds within this class have been studied extensively for their potential in various therapeutic applications. Key activities associated with these derivatives include:

- Antimicrobial : Effective against a range of bacterial and fungal pathogens.

- Anticancer : Inhibition of cancer cell proliferation.

- Anti-inflammatory : Reduction of inflammation in various models.

- Antioxidant : Scavenging of free radicals.

Synthesis of this compound

The synthesis typically involves multi-step chemical reactions starting from readily available precursors. The compound can be synthesized through the following general steps:

- Formation of the Thiadiazole Ring : This is achieved by reacting appropriate thiosemicarbazones with carbonyl compounds.

- Alkylation : The thiadiazole derivative is then alkylated using ethyl acetate.

- Final Coupling : The final compound is formed through the coupling of the thiadiazole with an oxobutanamide derivative.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 1,3,4-thiadiazole derivatives. For instance:

| Compound | Microorganism Tested | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Ethyl 2-(...) | E. coli | 18 | 50 |

| Ethyl 2-(...) | S. aureus | 15 | 62.5 |

| Ethyl 2-(...) | C. albicans | 12 | 100 |

These results indicate that ethyl thiadiazole derivatives exhibit significant antibacterial and antifungal properties.

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. In vitro studies have shown:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- IC50 Values : Ranging from 10 to 30 μM for various derivatives.

The anticancer mechanisms may involve apoptosis induction and cell cycle arrest at specific phases.

Anti-inflammatory Effects

Ethyl thiadiazoles have also been investigated for their anti-inflammatory properties:

- Model Used : Carrageenan-induced paw edema in rats.

- Results : Significant reduction in paw swelling compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of ethyl thiadiazoles:

- Study on Antimicrobial Efficacy :

- Anticancer Evaluation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate, and what analytical techniques confirm its structural integrity?

- Methodology :

- Synthesis : Refluxing intermediates (e.g., thiadiazol-2-ylamine derivatives) with ethyl bromoacetate or thioacetate precursors in absolute ethanol, followed by ether extraction and anhydrous sodium sulfate filtration for purification .

- Characterization : Use elemental analysis (within 0.4% theoretical values), IR spectroscopy (amide C=O stretching ~1650–1700 cm⁻¹), ¹H/¹³C NMR (confirming thioether linkages and ester groups), and mass spectrometry (molecular ion peaks) .

Q. How is the purity and identity of this compound validated in academic research?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds; thin-layer chromatography (TLC) using CH₂Cl₂–MeOH (9:1 v/v) to monitor reaction progress .

- Identity : Cross-validate via melting point consistency, UV-Vis spectroscopy (λmax for thiadiazole rings), and comparison with synthetic intermediates .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Refer to safety data for structurally similar thiadiazole derivatives: use fume hoods to avoid inhalation, wear nitrile gloves (resistant to thioether/amide penetration), and store in amber vials at 4°C to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability) across studies?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. A549), passage numbers, and culture media.

- Compound stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at −20°C for ≤1 week) using HPLC .

- Statistical rigor : Use triplicate experiments with error margins <15%; compare against reference standards (e.g., cisplatin) .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets (e.g., aromatase)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme binding, focusing on hydrogen bonds with catalytic residues (e.g., Asp309 in aromatase) .

- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess free energy changes (MM-PBSA/GBSA) .

Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., replacing ethyl with isopropyl groups) and compare IC₅₀ values. For example, compound 4y (5-ethyl substitution) showed enhanced cytotoxicity (IC₅₀ = 0.034 mmol L⁻¹ in A549) versus bulkier substituents .

- Electrostatic analysis : Calculate Hammett constants (σ) for substituents to correlate electron-withdrawing effects with activity .

Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction?

- Methodology :

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water gradients) and slow evaporation at 4°C to obtain diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL, addressing disorder in flexible thioether chains .

Q. How can reaction yields be optimized during large-scale synthesis (>10 g)?

- Methodology :

- Solvent selection : Replace ethanol with DMF for higher solubility of thiadiazole intermediates.

- Catalysis : Add K₂CO₃ (1.2 equiv) to deprotonate thiol groups and accelerate nucleophilic substitution .

- Workup : Use centrifugal partition chromatography (CPC) for scalable purification, achieving yields >75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.